N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of benzamides, including derivatives similar to N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide. The research focused on evaluating their effects on apomorphine-induced stereotypic behavior in rats, finding a correlation between structure and activity. This suggests potential applications in developing neuroleptic drugs (Iwanami et al., 1981).
Vibrational and Electronic Spectra Analysis
Rao et al. (2015) investigated the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds. The study included UV-vis, FT-IR, and FT-Raman spectroscopic measurements, providing insights into the electronic properties and potential applications in materials science (Rao et al., 2015).
Plant Growth Regulation
Hatim and Joshi (2004) synthesized and tested N-(2-benzoyl-4-chlorophenyl)benzamides for cytokinin (plant growth promoting) activity. Their research revealed that certain compounds exhibited higher plant growth promoting activity than the standard benzyladenine. This indicates potential use in agriculture for enhancing plant growth (Hatim & Joshi, 2004).
Gastrokinetic Agents
Kato et al. (1992) synthesized and evaluated a series of benzamides, including structures similar to this compound, for their gastrokinetic activity. These compounds showed promising results in enhancing gastric emptying in rats, indicating potential therapeutic applications for gastrointestinal disorders (Kato et al., 1992).
Anticonvulsant Activity
Lambert et al. (1995) explored the anticonvulsant activity of benzamide derivatives. Their findings suggest that certain derivatives, including those similar to this compound, could be more effective than traditional anticonvulsant drugs in specific models, indicating a potential role in treating seizures (Lambert et al., 1995).
Chemical Synthesis Methods
Sabbaghan and Hossaini (2012) reported on a green synthesis method for N-alkyl benzamide derivatives. This research highlights efficient and environmentally friendly approaches to synthesizing benzamide compounds, potentially including this compound (Sabbaghan & Hossaini, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-hexoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-3-4-7-12-24-18-9-6-5-8-15(18)19(23)22-14-10-11-16(20)17(21)13-14/h5-6,8-11,13H,2-4,7,12,21H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHBIWFWHIOYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.